molecular formula C10H8N2O3 B14536602 Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)- CAS No. 61997-17-9

Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-

Cat. No.: B14536602
CAS No.: 61997-17-9
M. Wt: 204.18 g/mol
InChI Key: HZBWEPGCGDAOOL-UHFFFAOYSA-N
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Description

Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)- is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4H-chromene-3-carbaldehydes with hetero- and carbocyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a catalyst . The reaction is carried out in acetic acid, which facilitates the formation of the pyrano[2,3-b]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)- is unique due to its specific substitution pattern and the presence of the acetamide group

Properties

CAS No.

61997-17-9

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

N-(4-oxopyrano[2,3-b]pyridin-2-yl)acetamide

InChI

InChI=1S/C10H8N2O3/c1-6(13)12-9-5-8(14)7-3-2-4-11-10(7)15-9/h2-5H,1H3,(H,12,13)

InChI Key

HZBWEPGCGDAOOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=O)C2=C(O1)N=CC=C2

Origin of Product

United States

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